

Review of literature for 4-Bromo-3-methylpicolinic acid applications

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Compound of Interest

Compound Name: 4-Bromo-3-methylpicolinic acid

Cat. No.: B1399130

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An In-Depth Technical Guide to the Applications of **4-Bromo-3-methylpicolinic Acid**

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-3-methylpicolinic acid (CAS No. 1211526-84-9) is a specialized heterocyclic compound featuring a pyridine ring functionalized with a carboxylic acid, a methyl group, and a bromine atom.^{[1][2][3]} This specific arrangement of functional groups makes it a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its utility does not stem from its own inherent biological activity, but rather from its capacity to serve as a robust starting scaffold for constructing more complex molecules.

The core value of this reagent lies in its two primary reactive sites: the carboxylic acid at the 2-position and the bromine atom at the 4-position. The carboxylic acid allows for straightforward formation of amides, esters, and other derivatives, while the bromine atom serves as a key handle for carbon-carbon bond formation via modern cross-coupling reactions. This dual functionality enables chemists to introduce diversity at two distinct vectors of the molecule, making it an ideal starting point for building libraries of compounds for biological screening.

Part 1: The Strategic Importance of the Picolinic Acid Scaffold

Pyridine carboxylic acid isomers, including picolinic acid, are foundational scaffolds in the development of therapeutic agents.^[4] The nitrogen atom in the pyridine ring acts as a

hydrogen bond acceptor and can participate in key interactions with biological targets, while the carboxylic acid group provides a point for strong ionic interactions or covalent modification.^[4] This has led to the development of numerous drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes.^[4]

4-Bromo-3-methylpicolinic acid belongs to this privileged class of molecules. The strategic placement of the bromine atom enhances its utility, providing an orthogonal reactive handle that allows for selective modification without interfering with the carboxylic acid group, and vice-versa. This is a crucial feature for efficient and modular chemical synthesis in a drug discovery setting.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3-methylpicolinic acid** is provided below.

Property	Value	Source(s)
CAS Number	1211526-84-9	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1] [2] [3]
Molecular Weight	216.03 g/mol	[3]
IUPAC Name	4-bromo-3-methylpyridine-2-carboxylic acid	
Boiling Point	354.0 ± 42.0 °C at 760 mmHg	
Physical Form	Solid	
Storage	2-8°C, Inert atmosphere	[1] [3]

Part 2: Core Synthetic Applications & Methodologies

The true value of **4-Bromo-3-methylpicolinic acid** is realized in its application as a versatile intermediate. The two primary transformations it undergoes are amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation: Building the Core Linkage

The carboxylic acid moiety is readily converted into an amide, one of the most common functional groups in pharmaceuticals. This reaction involves coupling the acid with a primary or secondary amine using a suitable coupling reagent.

Causality in Experimental Design: The choice of coupling reagent is critical. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 4-Dimethylaminopyridine (DMAP), facilitate the reaction by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.^[5] The reaction is typically performed in an inert, anhydrous solvent like Dichloromethane (DCM) to prevent hydrolysis of the activated intermediate. Cooling the reaction initially to 0°C helps to control the exothermic reaction and minimize side products.^[5]

The following is a representative protocol adapted from methodologies used for similar structures.^[5]

- **Preparation:** To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add **4-Bromo-3-methylpicolinic acid** (1.0 eq) and the desired amine (1.0-1.1 eq).
- **Solvent & Additives:** Add anhydrous Dichloromethane (DCM) to dissolve the reagents. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (e.g., 0.1-0.2 eq).
- **Activation:** Cool the mixture to 0°C in an ice bath. While stirring, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Suzuki-Miyaura Cross-Coupling: Introducing Molecular Diversity

The bromine atom at the 4-position is the key to diversification. It allows for the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction.^{[6][7]} This powerful, Nobel prize-winning reaction couples the aryl bromide with an organoboron species (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.^{[6][7]}

Causality in Experimental Design:

- Catalyst: A palladium(0) species is the active catalyst. This is often generated *in situ* from a palladium(II) precatalyst or used directly, such as $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)).^[5] The phosphine ligands stabilize the palladium center and are crucial for the catalytic cycle.
- Base: A base (e.g., K_3PO_4 , K_2CO_3 , Cs_2CO_3) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.^{[6][8]}
- Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or DMF) and water.^[5] Water can aid in dissolving the base and facilitating the formation of the active boronate.

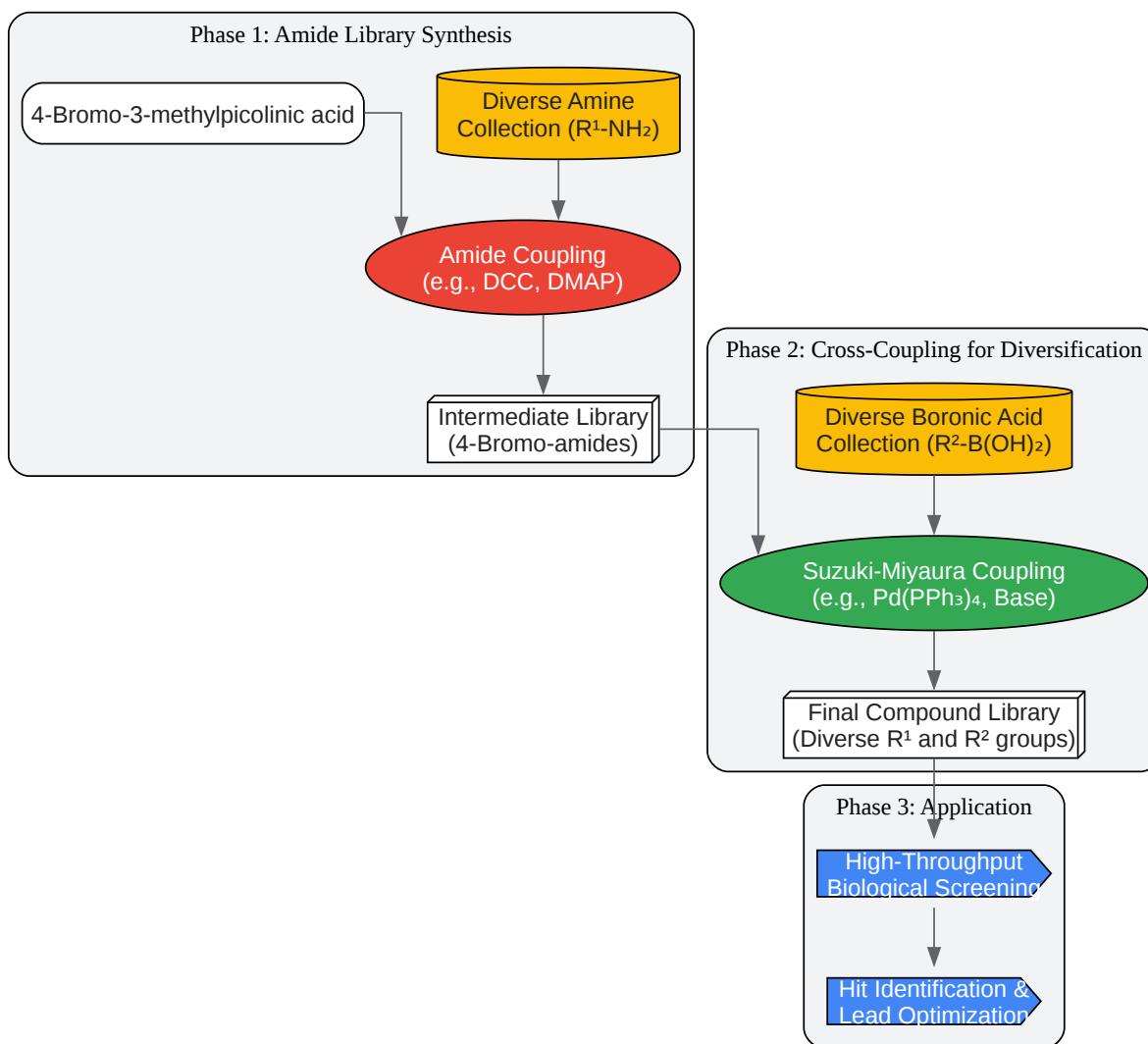
The following is a representative protocol adapted from methodologies used for similar aryl bromides.^[5]

- Preparation: In a Schlenk tube or microwave vial, combine the 4-bromo-3-methylpicolinamide derivative (from step 2.1) (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K_3PO_4 , 2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (e.g., 0.05 eq, 5 mol%).
- Solvent & Degassing: Add the solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water). Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

- Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography to isolate the final coupled product.

Part 3: A Blueprint for a Drug Discovery Workflow

The true power of **4-Bromo-3-methylpicolinic acid** is demonstrated when these reactions are combined in a logical workflow to generate a library of diverse molecules for screening against a biological target, such as a protein kinase or a bacterial enzyme.

[Click to download full resolution via product page](#)**Drug discovery workflow using 4-Bromo-3-methylpicolinic acid.**

This workflow illustrates a modular approach. In Phase 1, the starting acid is coupled with a library of different amines to create a set of intermediate amides. Each of these amides still contains the reactive bromine handle. In Phase 2, this entire library of amides is then subjected to Suzuki coupling reactions with a second library of diverse boronic acids. The result is a large, two-dimensional matrix of final compounds, where the R¹ and R² groups have been varied independently. This final library can then be screened to identify "hit" compounds with promising biological activity, which can be further optimized into potential drug candidates.

Conclusion

4-Bromo-3-methylpicolinic acid is a quintessential example of a modern chemical building block. While not an end-product itself, its well-defined and orthogonally reactive functional groups provide chemists with a reliable and powerful scaffold for the efficient synthesis of novel and complex molecules. Its utility in forming stable amide linkages and undergoing robust palladium-catalyzed cross-coupling reactions makes it a valuable asset in the construction of compound libraries for pharmaceutical and agrochemical research, enabling the rapid exploration of chemical space in the quest for new bioactive agents.

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